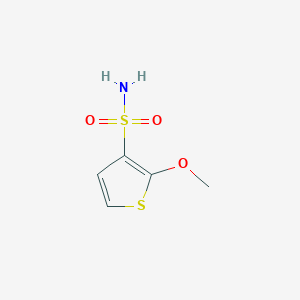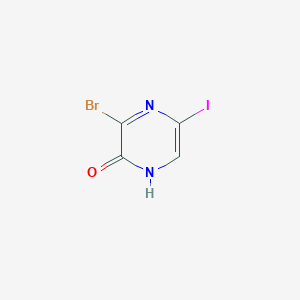![molecular formula C16H11ClN6OS2 B2416574 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 893920-70-2](/img/structure/B2416574.png)
2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin-4-yl ring, a thiazol-2-yl group, and a thioacetamide group. The presence of these groups suggests that this compound could have interesting biological activities, but without specific studies, it’s hard to say for sure .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrazolo[3,4-d]pyrimidin-4-yl ring, followed by the introduction of the thiazol-2-yl group and the thioacetamide group. The exact methods would depend on the specific reactions involved .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-d]pyrimidin-4-yl ring and the thiazol-2-yl group would likely result in a planar structure, while the thioacetamide group could add some three-dimensionality .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. The pyrazolo[3,4-d]pyrimidin-4-yl ring and the thiazol-2-yl group are both aromatic and could participate in electrophilic aromatic substitution reactions. The thioacetamide group could undergo reactions typical of amides, such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility would be affected by the presence of polar functional groups, and its stability could be influenced by the aromatic rings .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
This compound has shown significant anti-inflammatory activity . In a study, several derivatives of the compound were synthesized and their anti-inflammatory activity was evaluated using the carrageenan-induced paw edema test in rats . Two derivatives, 5-{[4-(4-bromophenyl)-3-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]amino}-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimi-din-4-one (11e) and its 3,4-bis(4-chlorophenyl) analog (11f), showed activity comparable to that of indomethacin, a common anti-inflammatory drug, with minimal ulcerogenic effects .
Ulcerogenicity Studies
The compound and its derivatives have been studied for their ulcerogenic effects . The most active compounds were found to have minimal ulcerogenic effects, making them potential candidates for further development as anti-inflammatory drugs .
SRC Kinase Inhibition
The compound has been studied for its potential as an SRC kinase inhibitor . SRC kinases are a family of non-receptor tyrosine kinases that play key roles in cell growth, division, migration, and survival. Inhibitors of SRC kinases are being investigated for their potential use in cancer therapy .
Protodeboronation Catalyst
While not directly related to the compound, research into similar pyrazolo[3,4-d]pyrimidine compounds has led to the development of a catalytic protodeboronation of pinacol boronic esters . This is a valuable transformation in organic synthesis .
Anti-Markovnikov Hydromethylation
The protodeboronation research mentioned above has also led to the development of a formal anti-Markovnikov alkene hydromethylation . This is a valuable but previously unknown transformation .
Synthesis of Other Compounds
The compound and its derivatives have been used in the synthesis of other complex organic compounds . For example, the protodeboronation was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of the compound 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is the SRC family of tyrosine kinases . These kinases play a crucial role in cellular signaling pathways that regulate growth and survival .
Mode of Action
The compound 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide acts as an ATP-competitive inhibitor of the SRC kinases . It binds to the ATP pocket of the SRC kinase, thereby inhibiting its activity .
Biochemical Pathways
The inhibition of SRC kinases by 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide affects several downstream signaling pathways. One of these is the AKT pathway, which is involved in cell survival and proliferation . By inhibiting SRC kinases, the compound disrupts this pathway, leading to reduced cell growth and increased apoptosis .
Pharmacokinetics
Similar compounds have been found to have rapid clearance and low oral bioavailability due to metabolism in vivo
Result of Action
The result of the action of 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a significant cytotoxic effect and induction of apoptosis in cells . This is due to the compound’s inhibition of SRC kinases and disruption of downstream signaling pathways .
Eigenschaften
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN6OS2/c17-10-2-1-3-11(6-10)23-14-12(7-21-23)15(20-9-19-14)26-8-13(24)22-16-18-4-5-25-16/h1-7,9H,8H2,(H,18,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQGCHKRVVFQBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=NC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN6OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-imino-1-(2-morpholinoethyl)-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2416501.png)
![Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride](/img/structure/B2416502.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B2416503.png)

![5-Cyanobicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B2416506.png)


![(2S)-2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid](/img/structure/B2416511.png)
![2-(ethylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2416513.png)